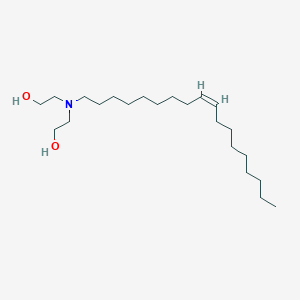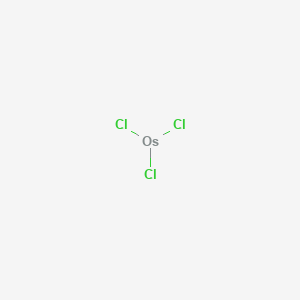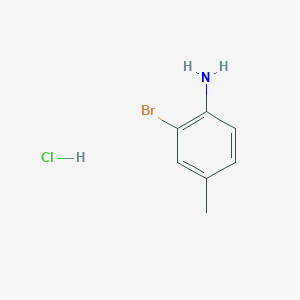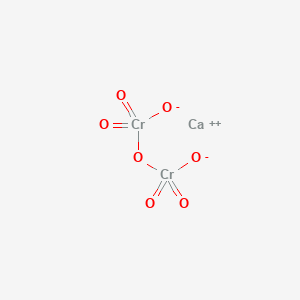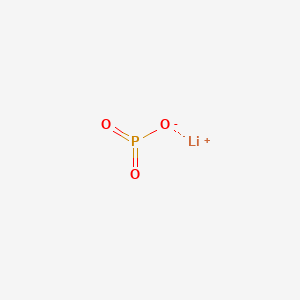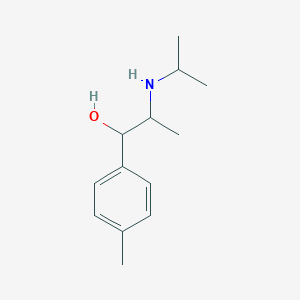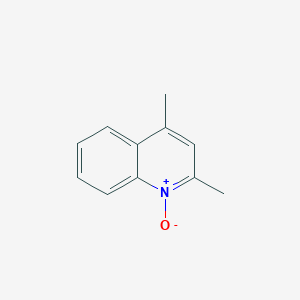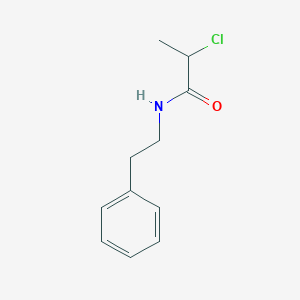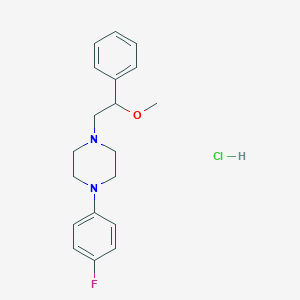
1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride, also known as pFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which are known to have various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride involves its interaction with the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, improvement in cognitive function, and neuroprotection. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PFPP has several advantages for lab experiments, including its high affinity for the 5-HT1A receptor, its ability to modulate neurotransmitter release, and its neuroprotective properties. However, there are also limitations to its use, including its potential toxicity and the need for further studies to establish its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride, including its potential use in the treatment of mood and anxiety disorders, cognitive impairment, and neurodegenerative diseases. Further studies are needed to establish its safety and efficacy, as well as its optimal dosage and administration. Additionally, the development of novel analogs of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride may lead to the discovery of more potent and selective compounds with therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride involves the reaction of p-fluoroaniline with beta-methoxyphenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine and hydrochloric acid to obtain 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride monohydrochloride. This method has been optimized to achieve a high yield of pure 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride.
Aplicaciones Científicas De Investigación
PFPP has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride has also been found to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive processes.
Propiedades
Número CAS |
13694-51-4 |
|---|---|
Fórmula molecular |
C19H24ClFN2O |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4-(2-methoxy-2-phenylethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C19H23FN2O.ClH/c1-23-19(16-5-3-2-4-6-16)15-21-11-13-22(14-12-21)18-9-7-17(20)8-10-18;/h2-10,19H,11-15H2,1H3;1H |
Clave InChI |
YNGJZMZPWVGLEY-UHFFFAOYSA-N |
SMILES |
COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
SMILES canónico |
COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



